

YPL-001 Components and Comparative Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Verproside

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YPL-001 is a drug candidate derived from *Pseudolysimachion rotundum* var. *subintegrum* and consists of a mixture of six iridoid glycosides [1] [2]. It has completed a Phase 2a clinical trial for Chronic Obstructive Pulmonary Disease (COPD) treatment [1] [3] [2].

The table below lists the six iridoids in YPL-001 and summarizes key experimental findings on their efficacy in inhibiting MUC5AC, a major gel-forming mucin whose hypersecretion is a key pathophysiological symptom of COPD [1] [2].

Iridoid Name	Designation in Study	Inhibitory Effect on TNF-induced MUC5AC	Relative Efficacy & IC ₅₀ (MUC5AC Secretion)
Verproside	Iridoid 2	Strong inhibition [1] [2]	Most effective (IC ₅₀ = 7.1 μM) [1] [2]
Piscroside C	Iridoid 1	Strong inhibition [1] [2]	High efficacy (IC ₅₀ = 9.9 μM) [1] [2]
Picroside II	Iridoid 4	Strong inhibition [1] [2]	High efficacy (IC ₅₀ = 11.5 μM) [1] [2]
Catalposide	Iridoid 6	Significant inhibition [1]	Moderate efficacy [1]
Isovanillyl Catalpol	Iridoid 3	Significant inhibition (weaker) [1]	Weaker efficacy [1]

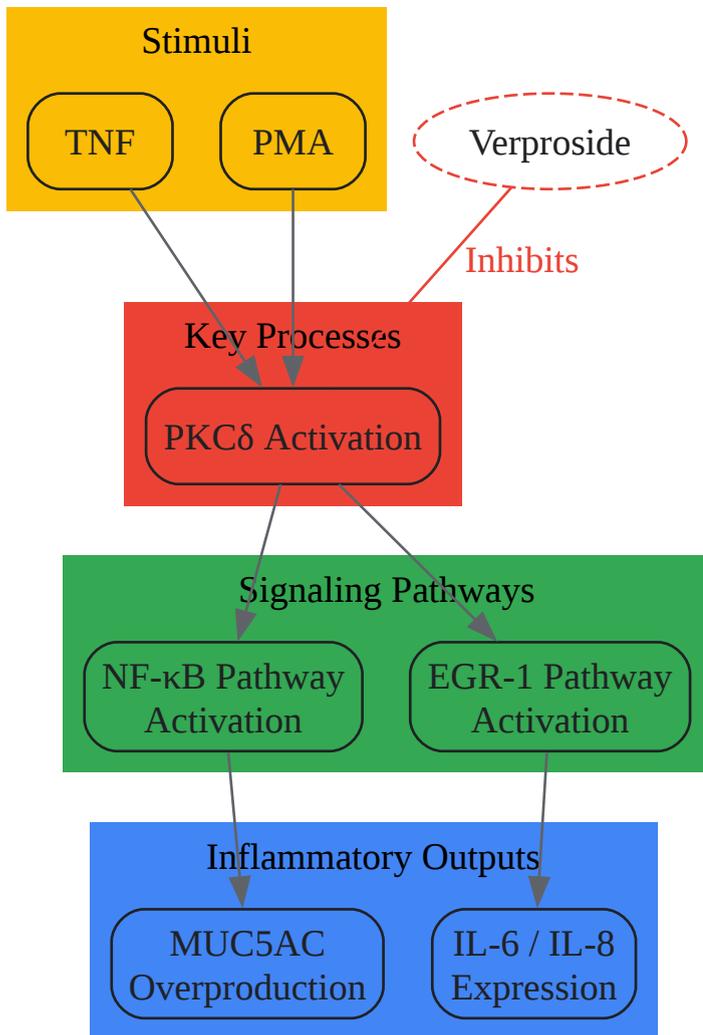
Iridoid Name	Designation in Study	Inhibitory Effect on TNF-induced MUC5AC	Relative Efficacy & IC ₅₀ (MUC5AC Secretion)
6-O-veratroyl Catalpol	Iridoid 5	Significant inhibition (weaker) [1]	Weaker efficacy [1]

Mechanism of Action: Verproside as the Key Active Ingredient

Research indicates that **verproside** is the most potent component in YPL-001 due to its specific and effective action on key inflammatory pathways.

- **Primary Molecular Target: Verproside** specifically inhibits the phosphorylation and activation of **Protein Kinase C delta (PKC δ)** [1] [2]. This specificity is notable, as **verproside** did not affect other PKC isozymes like PKC α , β I, β II, or ζ [1].
- **Downstream Signaling Pathways:** By inhibiting PKC δ , **verproside** disrupts two major pro-inflammatory pathways [1] [2]:
 - The **PMA/PKC δ /EGR-1 pathway**, reducing the expression of IL-6 and IL-8.
 - The **TNF/NF- κ B pathway**, reducing the expression of MUC5AC.
- **Structural Activity Relationship:** The strong inhibitory effect of **verproside** is attributed to its chemical structure, particularly the presence of **two free hydroxyl groups** in the phenyl ring and an aglycone epoxy linker. This structure may contribute to its superior activity compared to other iridoids in the mixture with methylated or single hydroxyl groups [1].

The following diagram illustrates the mechanism by which **verproside** exerts its anti-inflammatory effects in airway epithelial cells.



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Detailed Experimental Protocols

For researchers seeking to replicate or evaluate these findings, here are the key methodologies from the cited studies.

1. Cell-Based Assay for MUC5AC Secretion [1] [2]

- **Cell Line:** NCI-H292 human lung goblet-like epithelial cells.
- **Inflammatory Stimulation:** Cells were stimulated with Tumor Necrosis Factor (TNF) to induce MUC5AC hypersecretion.
- **Treatment:** Cells were treated with YPL-001 or individual iridoids.

- **Measurement:** The concentration of MUC5AC secreted into the cell culture medium was quantified using **Enzyme-Linked Immunosorbent Assay (ELISA)**.
- **Analysis:** Dose-response curves were generated, and **IC₅₀ values** (half-maximal inhibitory concentration) were calculated for each compound to compare potency.

2. In Vivo Validation in COPD Mouse Model [1] [2]

- **Animal Model:** A mouse model of COPD was used.
- **Treatment: Verproside** was administered to the animals.
- **Evaluation:**
 - Reduction in overall lung inflammation was assessed.
 - Inhibition of **PKC δ activation** in lung tissues was confirmed.
 - Reduction in **mucus overproduction** was measured.

3. Broader Mechanisms of YPL-001 Action [3] Studies on the complete YPL-001 mixture have revealed additional mechanisms that contribute to its therapeutic potential:

- **Anti-inflammatory:** Increases **HDAC2 activity**, which suppresses NF- κ B-driven inflammation [3].
- **Anti-oxidative:** Promotes the activation of the **Nrf2 pathway**, upregulating antioxidant genes like **NQO1** and **HMOX1** [3].
- **Anti-apoptotic:** Reduces lung cell death induced by cigarette smoke extract [3].

Conclusion for Drug Development

The data demonstrates that YPL-001 is a multi-component natural drug candidate with a pleiotropic mechanism of action against COPD. Among its six iridoid glycosides, **verproside has been identified as the most active single ingredient**, primarily through its specific inhibition of the PKC δ pathway. This makes **verproside** a strong candidate for further development as a single-entity drug or for use in quality control of the botanical extract [1] [2].

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